molecular formula C17H19N3O3 B1424983 1-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid CAS No. 1286697-25-3

1-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid

Cat. No. B1424983
M. Wt: 313.35 g/mol
InChI Key: DPHRWFYHCLPANI-UHFFFAOYSA-N
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Description

“1-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid” is a chemical compound with the molecular formula C17H19N3O3 . It has a molecular weight of 313.35 g/mol .


Molecular Structure Analysis

The molecular structure of “1-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid” is defined by its molecular formula, C17H19N3O3 . The compound contains a piperidine ring, which is a common feature in many bioactive molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid” include a molecular weight of 313.35 g/mol . Unfortunately, specific details such as melting point, boiling point, and density were not available in the retrieved information .

Scientific Research Applications

Structural and Electronic Properties

  • Anticonvulsant Compounds Analysis : Research on structurally related anticonvulsant compounds, including the analysis of their crystal structures and electronic properties, provides insights into their interaction mechanisms. This knowledge can aid in understanding the behavior of 1-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid in similar contexts (Georges et al., 1989).

Synthesis and Antimicrobial Activity

  • Synthesis of Pyridine Derivatives : The synthesis of various pyridine derivatives, including those structurally related to 1-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid, has shown potential in creating compounds with antimicrobial properties. These studies contribute to the understanding of how different substitutions can impact antimicrobial activity (Patel et al., 2011).

Zwitterionic Pyridazine Derivatives

  • Synthesis of Zwitterionic Derivatives : Research into the synthesis of zwitterionic pyridazine derivatives, which are structurally similar, provides valuable insights into the potential applications of 1-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid in creating compounds with unique properties, such as ion exchange or biological activity (Yamazaki et al., 1971).

X-Ray Powder Diffraction Data

  • Structural Analysis : The use of X-ray powder diffraction for analyzing structurally related compounds is significant in determining the crystal structures and thus understanding the physical properties of similar compounds like 1-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid (Wang et al., 2017).

Antiplatelet Activities

  • Derivative Synthesis for Antiplatelet Agents : Studies on derivatives of similar compounds, focusing on their potential as antiplatelet agents, can offer insights into the biomedical applications of 1-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid in cardiovascular research (Park et al., 2008).

Aurora Kinase Inhibitor

  • Cancer Research : Research on aurora kinase inhibitors, including compounds with structural similarities, highlights the potential of 1-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid in the development of cancer therapeutics (ヘンリー,ジェームズ, 2006).

Eosinophil Infiltration Inhibitors with Antihistaminic Activity

  • Allergy and Inflammation : Studies on compounds with similar structures as eosinophil infiltration inhibitors indicate potential applications of 1-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid in treating allergic reactions and inflammation (Gyoten et al., 2003).

Insecticidal Activity of Pyridine Derivatives

  • Pest Control : The synthesis and testing of pyridine derivatives for insecticidal activity provide a basis for exploring similar uses of 1-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid in agricultural and pest control applications (Bakhite et al., 2014).

properties

IUPAC Name

1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c1-23-15-5-3-2-4-13(15)14-6-7-16(19-18-14)20-10-8-12(9-11-20)17(21)22/h2-7,12H,8-11H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPHRWFYHCLPANI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(C=C2)N3CCC(CC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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